molecular formula C17H24N6O4 B12109659 b-D-Ribofuranuronamide, 1-[6-(cyclopentylamino)-9H-purin-9-yl]-1-deoxy-N-ethyl-

b-D-Ribofuranuronamide, 1-[6-(cyclopentylamino)-9H-purin-9-yl]-1-deoxy-N-ethyl-

Cat. No.: B12109659
M. Wt: 376.4 g/mol
InChI Key: GWVQGVCXFNYGFP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Selodenoson involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for Selodenoson are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Selodenoson undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Selodenoson include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying adenosine receptor interactions and the development of new synthetic methodologies.

    Biology: Selodenoson is used to investigate the physiological roles of adenosine receptors in cellular processes.

    Medicine: It is being explored for its potential to treat conditions such as atrial fibrillation, type II diabetes, and angina by modulating heart rate and metabolic pathways.

    Industry: Selodenoson could be used in the development of new pharmaceuticals and as a tool for drug discovery

Mechanism of Action

Selodenoson exerts its effects by binding to the A1 adenosine receptor, a G protein-coupled receptor. This binding activates intracellular signaling pathways that lead to various physiological responses, such as the slowing of heart rate and modulation of energy metabolism. The molecular targets involved include cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which play key roles in the downstream effects of receptor activation .

Comparison with Similar Compounds

Similar Compounds

Selodenoson is similar to other A1 adenosine receptor agonists, such as:

  • Tecadenoson
  • Trabodenoson
  • Capadenoson

Uniqueness

What sets Selodenoson apart from these similar compounds is its specific binding affinity and selectivity for the A1 adenosine receptor, which may result in fewer off-target effects and a more favorable safety profile. Additionally, its unique chemical structure allows for distinct pharmacokinetic properties, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

5-[6-(cyclopentylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O4/c1-2-18-16(26)13-11(24)12(25)17(27-13)23-8-21-10-14(19-7-20-15(10)23)22-9-5-3-4-6-9/h7-9,11-13,17,24-25H,2-6H2,1H3,(H,18,26)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVQGVCXFNYGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCCC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869528
Record name 5-[6-(Cyclopentylamino)-9H-purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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